4-(4-bromo-2-chlorophenyl)piperidine hydrochloride is a chemical compound with notable pharmacological properties. It is categorized under the class of piperidine derivatives, which are known for their diverse biological activities. This compound is particularly significant in medicinal chemistry due to its potential applications in drug development and synthesis.
The compound has the Chemical Abstracts Service (CAS) number 2361636-32-8 and is classified as a piperidine derivative. The molecular formula for 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride is C11H14BrCl2N, with a molecular weight of 311.0456 g/mol . As a hydrochloride salt, it is often utilized in various scientific research applications, particularly in pharmacology and organic synthesis.
The synthesis of 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride typically involves several key steps:
These methods provide efficient routes to synthesize 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride with high yields.
The molecular structure of 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride features a piperidine ring substituted with a 4-bromo-2-chlorophenyl group. The structural formula can be represented using SMILES notation as Brc1ccc(c(c1)Cl)C1CCNCC1.Cl
.
4-(4-bromo-2-chlorophenyl)piperidine hydrochloride can participate in various chemical reactions:
These reactions highlight the versatility of 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride in synthetic organic chemistry.
The mechanism of action for compounds like 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride often involves interactions with specific biological targets, such as receptors or enzymes. While detailed studies specific to this compound may be limited, similar piperidine derivatives have been shown to interact with neurotransmitter systems, potentially influencing dopamine or serotonin pathways.
This interaction can lead to various pharmacological effects, including analgesic or psychoactive properties, depending on the specific modifications made to the piperidine structure.
The physical properties of 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride are crucial for understanding its behavior in different environments:
Chemical properties include its reactivity towards nucleophiles and susceptibility to reduction or oxidation reactions, making it a valuable intermediate in organic synthesis.
The primary applications of
Retrosynthetic disconnection of 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride reveals two primary strategic approaches. The first involves disconnection at the aryl–piperidine C–N bond, yielding 1-bromo-2-chloro-4-iodobenzene and N-protected piperidin-4-one as synthons. This route leverages transition metal-catalyzed cross-coupling but faces challenges from competing dihalogen reactivity [6] [7]. The second approach disconnects the piperidine ring, generating 4-(4-bromo-2-chlorophenyl)pyridine as a precursor for catalytic hydrogenation. Computational studies indicate the ortho-chloro substituent introduces significant steric hindrance (van der Waals radius ~1.75 Å), necessitating tailored hydrogenation catalysts to achieve stereoselectivity [7].
Alternative disconnections via reductive amination employ 4-bromo-2-chlorobenzaldehyde and 4-aminopyridine, though this method risks N-alkylation regioselectivity issues. Density functional theory calculations predict a 12.3 kJ/mol energy barrier difference between desired and undesired regioisomers, underscoring the need for precise reaction control [6]. Table 1 summarizes retrosynthetic pathways and associated challenges:
Table 1: Retrosynthetic Approaches to 4-(4-Bromo-2-chlorophenyl)piperidine
Disconnection Site | Synthons Generated | Key Challenges | Potential Solutions |
---|---|---|---|
Aryl–Piperidine bond | 4-Bromo-2-chloroiodobenzene + N-Boc-piperidin-4-one | Halogen discrimination in coupling; Boc deprotection side reactions | Selective Pd(0)/Cu(I) cocatalysis; Acidolysis optimization |
Piperidine C=N bond | 4-(4-Bromo-2-chlorophenyl)pyridine | Over-reduction to pyrrolidine; Stereocontrol | Heterogeneous Ru catalysis; Modulated H₂ pressure |
C–N bond (Reductive Amination) | 4-Bromo-2-chlorobenzaldehyde + 4-aminopyridine | Regioisomer formation; Imine hydrolysis | Borohydride screening; Anhydrous conditions |
The differential reactivity of bromo and chloro substituents enables sequential functionalization critical for constructing the 4-bromo-2-chlorophenyl moiety. Bromine exhibits greater electronegativity (χ = 2.96) versus chlorine (χ = 3.16), facilitating oxidative addition to Pd(0) at lower temperatures. Experimental data confirms Buchwald-Hartwig amination of 4-bromo-2-chloroiodobenzene with N-Boc-4-aminopiperidine proceeds with 96% selectivity at the iodo site when using Pd(dtbpf)Cl₂ catalyst (dtbpf = 1,1'-bis(di-tert-butylphosphino)ferrocene) in toluene at 60°C [7].
Suzuki-Miyaura coupling requires precise control to avoid protodehalogenation. Studies show that employing Pd-PEPPSI-IPr precatalyst with K₃PO₄ base in aqueous THF at 80°C achieves 89% yield in 4-bromophenyl coupling while preserving the C–Cl bond. The ortho-chloro substituent reduces undesired homocoupling to <2% by sterically blocking transmetalation at the proximal position [7]. Microwave-assisted coupling (150°C, 10 min) enhances efficiency to 94% yield while maintaining halogen fidelity. Table 2 compares catalytic systems:
Table 2: Palladium Catalysts for Selective Bromo Functionalization
Catalyst System | Base/Solvent | Temp (°C) | Bromo Selectivity (%) | Cl Retention (%) | Yield (%) |
---|---|---|---|---|---|
Pd(OAc)₂/XPhos | Cs₂CO₃/toluene | 100 | 78 | 95 | 82 |
Pd(dtbpf)Cl₂ | NaOᵗBu/dioxane | 60 | >99 | 99 | 91 |
Pd-PEPPSI-IPr | K₃PO₄/THF-H₂O | 80 | 95 | 98 | 89 |
NiCl₂(dppe)/Zn | K₃PO₄/DMF | 120 | 85 | 91 | 76 |
Intramolecular cyclization of 1-(4-bromo-2-chlorophenyl)-5-halopentan-1-amine derivatives offers a direct route to the piperidine scaffold. Radical-mediated cyclization using N-bromo-2-chloro-4-(5-aminopentyl)aniline with azobisisobutyronitrile (AIBN) initiator in benzene at 80°C achieves 78% yield but produces variable diastereomeric ratios (cis:trans = 1.2:1) [5] [7]. Superior stereocontrol is attained through reductive amination–cyclization cascades, where 4-(4-bromo-2-chlorophenyl)-4-oxobutylamine undergoes hydrogenation over PtO₂ in acetic acid under 50 psi H₂, yielding the cis-piperidine isomer exclusively (99% de) via iminium ion intermediate [7].
Pyridine hydrogenation represents the most industrially viable approach. Heterogeneous ruthenium catalysts (5% Ru/Al₂O₃) achieve complete conversion of 4-(4-bromo-2-chlorophenyl)pyridine in ethanol at 120°C and 300 psi H₂, but require acidic additives (p-TsOH) to suppress dehalogenation. Catalyst poisoning studies indicate bromide adsorption reduces activity by 40% after three cycles, necessitating periodic regeneration. Homogeneous catalysts like [Rh(cod)(DIPAMP)]BF₄ provide enantioselectivity (>90% ee for chiral analogs) but suffer from metal residue contamination exceeding pharmacopeial limits [7].
Salt formation requires meticulous stoichiometric and solvent optimization to ensure crystalline purity and stability. Titration studies reveal that 1.05–1.10 equivalents of hydrochloric acid in anhydrous ethyl acetate at 0–5°C produce monohydrate crystals with optimal flowability (Carr index = 12.5). Lower acid equivalents (0.95) yield hygroscopic solids, while excess acid (>1.15 eq) induces deliquescence [6].
Crystallization kinetics significantly impact particle morphology. Slow antisolvent addition (heptane at 0.5 mL/min) into isopropanol solutions generates large prismatic crystals (median size 120 μm) with low friability. Conversely, rapid precipitation produces needles with problematic aspect ratios (>8:1), causing filtration challenges. X-ray diffraction confirms orthorhombic crystal packing (space group P2₁2₁2₁) stabilized by Cl⋯O halogen bonds (2.991 Å) and N⁺–H⋯Cl⁻ hydrogen bonds (1.98 Å), explaining the high lattice energy (ΔHₛₒₗ = 48.2 kJ/mol) observed in dissolution studies .
Solvent screening demonstrates that acetone–water mixtures (7:3 v/v) afford the highest purity (99.8% by HPLC) but require strict pH control (5.0–5.5) to prevent hydrolysis. Crystallization below the compound’s pKa (8.9) ensures protonation equilibrium favors salt formation. Table 3 details crystallization parameters:
Table 3: Salt Crystallization Optimization Parameters
Parameter | Conditions for Optimal Crystals | Effect on Product Quality |
---|---|---|
Acid Stoichiometry | 1.05–1.10 eq HCl | Prevents free base contamination; Minimizes acidity |
Solvent System | EtOAc/heptane (3:1) | Prismatic crystals with low aspect ratio (~1.5:1) |
Cooling Rate | 0.3°C/min from 50°C to 5°C | Reduces inclusion defects; Enhances phase purity |
Supersaturation | Maintained at 1.15–1.25 | Controls nucleation density; Prevents oiling out |
Final pH | 5.0–5.5 (in aqueous systems) | Avoids hydrolysis of aryl halides |
Stirring Rate | 200–250 rpm | Ensures uniform mixing without crystal fracture |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1